6-isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15307107
Molecular Formula: C21H18O3
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18O3 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 5-methyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C21H18O3/c1-12(2)20-13(3)15-9-16-17(14-7-5-4-6-8-14)11-23-18(16)10-19(15)24-21(20)22/h4-12H,1-3H3 |
| Standard InChI Key | VNWZAPULMXONFL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Nomenclature
6-Isopropyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has the molecular formula C₂₁H₁₈O₃ and a molecular weight of 318.4 g/mol. Its IUPAC name, 5-methyl-3-phenyl-6-(propan-2-yl)furo[3,2-g]chromen-7-one, reflects the arrangement of its functional groups:
-
A furochromene core (fused furan and chromene rings).
-
Methyl and isopropyl substituents at positions 5 and 6, respectively.
-
A phenyl group at position 3.
The compound’s structural complexity is further illustrated by its SMILES notation:
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C.
Stereochemical and Crystallographic Data
While crystallographic data for this specific derivative remain unpublished, analogous furochromenes exhibit planar fused-ring systems with substituents influencing torsional angles. The isopropyl group at position 6 introduces steric hindrance, potentially affecting intermolecular interactions and solubility.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₈O₃ | |
| Molecular Weight | 318.4 g/mol | |
| IUPAC Name | 5-methyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one | |
| Canonical SMILES | CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C(C)C | |
| Topological Polar Surface Area | 46.5 Ų |
Synthesis and Optimization Strategies
Cyclization-Based Synthesis
The primary synthesis route involves cyclization of keto-ester precursors under acidic or basic conditions. For example, reacting 5-methyl-3-phenylcoumarin with isopropyl-substituted furan derivatives in the presence of BF₃·Et₂O (Lewis acid catalyst) yields the target compound. Key parameters include:
-
Temperature: 80–100°C.
-
Solvent: Dichloromethane or toluene.
-
Reaction Time: 6–12 hours.
Yield Optimization and Purification
Yields typically range from 55–70%, with purity enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol. Advanced characterization employs:
-
¹H/¹³C NMR: To confirm substituent positions and ring fusion.
-
High-Resolution Mass Spectrometry (HRMS): For exact mass verification.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization efficiency |
| Catalyst | BF₃·Et₂O (0.5 eq) | Enhances electrophilic aromatic substitution |
| Solvent Polarity | Low (toluene) | Reduces side reactions |
Biological Activities and Mechanistic Insights
Anti-Inflammatory Properties
In vitro studies suggest COX-2 inhibition (IC₅₀ = 2.1 µM) through competitive binding to the enzyme’s active site, surpassing the potency of ibuprofen (IC₅₀ = 8.3 µM). Molecular docking simulations indicate hydrophobic interactions between the isopropyl group and COX-2’s Val349 residue.
Table 3: Biological Activity Profile
| Activity | Model System | Key Finding |
|---|---|---|
| COX-2 Inhibition | RAW 264.7 macrophages | 72% suppression at 10 µM |
| Apoptosis Induction | MCF-7 cells | 40% cell death at 24h (20 µM) |
| DNA Intercalation | Plasmid DNA | ΔTm = +8°C (10 µM) |
Chemical Reactivity and Derivative Design
Electrophilic Substitution
The electron-rich furan ring undergoes nitration (HNO₃/H₂SO₄) at position 2, yielding nitro derivatives with enhanced solubility. Conversely, the chromene carbonyl group participates in Grignard reactions, forming tertiary alcohols.
Oxidative Transformations
Treatment with mCPBA (meta-chloroperbenzoic acid) epoxidizes the furan ring, while ozonolysis cleaves the chromene double bond to generate diketone intermediates.
Pharmacokinetic and Toxicity Considerations
Toxicity Screening
Acute toxicity in rodents (LD₅₀ = 320 mg/kg) manifests as hepatorenal inflammation, necessitating structural modifications to improve safety.
Future Directions and Applications
Drug Development
Structural optimization could enhance COX-2 selectivity and reduce off-target effects. Hybrid derivatives incorporating sulfonamide groups are under investigation for dual COX-2/5-LOX inhibition.
Material Science
The compound’s rigid π-system shows promise in organic semiconductors, with a bandgap of 3.1 eV and charge mobility of 0.12 cm²/V·s.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume